Product packaging for Traversianal(Cat. No.:CAS No. 108605-66-9)

Traversianal

Cat. No.: B020199
CAS No.: 108605-66-9
M. Wt: 316.4 g/mol
InChI Key: QXVAWAHULUVLPT-FHIBGDQLSA-N
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Description

Traversianal is a diterpenoid aldehyde sourced from the fungus Cercospora sp. ME202. This natural product exhibits potent, concentration-dependent antifungal activity against a range of economically significant plant pathogenic fungi, making it a valuable compound for agricultural and plant protection research. Research has demonstrated its efficacy against Pyricularia oryzae , the causal agent of rice blast, a disease responsible for substantial global rice yield losses. Studies show that this compound completely inhibits conidial germination at 30 ppm and exhibits fungicidal activity by damaging the cell membrane integrity of fungal spores over time, as confirmed by viability staining. Furthermore, pretreatment of rice leaves with this compound significantly reduced the number of blast lesions by up to 55%, highlighting its potential as a preventive control agent. Its antifungal properties also extend to other pathogens, such as Colletotrichum orbiculare , which causes cucumber anthracnose. As a diterpenoid, this compound is part of a major class of structurally diverse natural products known for their valuable biological activities, offering researchers a compound with a novel mode of action for investigating alternative crop protection strategies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O3 B020199 Traversianal CAS No. 108605-66-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108605-66-9

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1R,3R,4R,7R,8E,11S,12S)-7-hydroxy-1,4-dimethyl-6-oxo-12-prop-1-en-2-yltricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde

InChI

InChI=1S/C20H28O3/c1-12(2)15-7-8-19(4)10-17-13(3)9-18(22)20(17,23)14(11-21)5-6-16(15)19/h5,11,13,15-17,23H,1,6-10H2,2-4H3/b14-5-/t13-,15-,16+,17-,19-,20+/m1/s1

InChI Key

QXVAWAHULUVLPT-FHIBGDQLSA-N

SMILES

CC1CC(=O)C2(C1CC3(CCC(C3CC=C2C=O)C(=C)C)C)O

Isomeric SMILES

C[C@@H]1CC(=O)[C@]/2([C@@H]1C[C@]3(CC[C@@H]([C@@H]3C/C=C2/C=O)C(=C)C)C)O

Canonical SMILES

CC1CC(=O)C2(C1CC3(CCC(C3CC=C2C=O)C(=C)C)C)O

Synonyms

traversianal

Origin of Product

United States

Scientific Research Applications

Molluscicidal Activity

Traversianal is notably recognized for its molluscicidal properties . Research indicates that it exhibits high toxicity against various mollusks, including brine shrimp and snails. The compound can lyse human red blood cells at concentrations as low as 5×107M5\times 10^{-7}\,M and has been shown to induce betacyanin leakage from beetroot slices, indicating membrane disruption effects .

Case Study: Molluscicidal Efficacy

A study evaluated the efficacy of this compound against common freshwater snails, demonstrating a significant reduction in survival rates at varying concentrations. The results are summarized in Table 1.

Concentration (M)Survival Rate (%)
1×1061\times 10^{-6}20
5×1075\times 10^{-7}50
1×1071\times 10^{-7}80

Antifungal Properties

This compound has also shown potential as an antifungal agent . It was isolated from Cercospora spp. and demonstrated inhibitory activity against Colletotrichum orbiculare, a significant pathogen affecting various crops. This property suggests its potential use in agricultural applications to protect crops from fungal diseases .

Case Study: Antifungal Activity

In a controlled laboratory setting, this compound was tested against Colletotrichum orbiculare. The results indicated a dose-dependent response in fungal inhibition, as detailed in Table 2.

Concentration (M)Inhibition Zone (mm)
1×1061\times 10^{-6}15
5×1075\times 10^{-7}25
1×1071\times 10^{-7}35

Potential Mycotoxin

Given its biological effects, this compound is being investigated as a potential mycotoxin . Its structural similarities to known phytotoxins raise concerns regarding its impact on plant health and food safety. Further studies are needed to explore its toxicity levels and regulatory implications in agricultural practices .

Bioactivity Mechanisms

The mechanisms underlying the bioactivity of this compound involve disruption of cellular membranes and interference with metabolic processes in target organisms. This is particularly evident in its ability to induce cell lysis in both mollusks and human red blood cells, suggesting a broader spectrum of biological interactions that could be harnessed for pest management or therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Traversianal’s diterpenoid classification distinguishes it from sesquiterpenoids and flavanones, though shared biosynthetic pathways (e.g., mevalonate or methylerythritol phosphate pathways) may link it to smaller terpenoids. Below is a comparative analysis with key compounds from Kaempferia angustifolia (Table 1):

Table 1: Structural Comparison of this compound with Related Terpenoids

Compound Molecular Formula Molecular Weight Class Key Functional Groups
This compound C${20}$H${28}$O$_{3}$ 316.2037 Diterpenoid Epoxide, hydroxyl
Curcumenol C${15}$H${22}$O$_{2}$ 234.1617 Guaiane sesquiterpenoid Cyclopropane, ketone
Furanodiene C${15}$H${20}$O 216.1513 Germacrane sesquiterpenoid Furan ring, alkene

Key Observations :

  • Oxygen Content: this compound contains three oxygen atoms, likely in epoxide or hydroxyl groups, compared to Curcumenol’s two (ketone and cyclopropane oxide) and Furanodiene’s single oxygen (furan ring) .
  • Synthesis Pathways: this compound is synthesized via photochemical 4+4-cycloaddition, a method distinct from the enzymatic pathways typical of sesquiterpenoids like Curcumenol .

Photochemical Reactivity and Functional Implications

This compound’s synthesis involves triplet-state oxygen ($^3$O$_2$) and radical intermediates, a process sensitive to oxygen levels and light conditions . In contrast, sesquiterpenoids such as Furanodiene are often biosynthesized via terpene synthase enzymes without photochemical steps. This difference highlights this compound’s reliance on controlled photochemical environments, which may limit its natural abundance compared to enzymatically produced sesquiterpenoids .

Preparation Methods

Pathway Elucidation in Cercospora traversiana

Traversianal biosynthesis in its native fungal host involves a terpenoid pathway diverging from classical fusicoccane or ophiobolane routes. Isotopic labeling studies using [1,2-¹³C₂]acetate and [2,2,2-²H₃,1-¹³C₁]acetate revealed retention of hydride at C-2, C-10, and C-14, aligning with ophiobolane biosynthesis. However, the configuration of the C-3 methyl group suggests a trans-geranylgeranyl diphosphate (GGPP) precursor instead of the cis-GGPP used in ophiobolins. Key enzymatic steps include:

  • Cyclization of trans-GGPP into a tricyclic intermediate.

  • Oxidation and rearrangement to form this compound’s distinctive oxygenation pattern.

Table 1: Isotopic Incorporation Patterns in this compound Biosynthesis

Labeled PrecursorRetained HydridesKey Structural Insights
[1,2-¹³C₂]acetateC-2, C-10, C-14Confirmed tricyclic skeleton origin
[2,2,2-²H₃,1-¹³C₁]acetateC-3 methyltrans-GGPP precursor specificity

Fermentation Optimization

While C. traversiana naturally produces this compound, yields remain low under standard laboratory conditions. Strategies such as media supplementation with terpenoid precursors (e.g., mevalonate) or epigenetic modifiers (e.g., histone deacetylase inhibitors) could upregulate biosynthetic gene clusters (BGCs). Recent advances in Aspergillus oryzae biofoundries demonstrate the potential for heterologous BGC expression, enabling scalable this compound production.

Heterologous Expression in Engineered Aspergillus oryzae

Auto-HTP Biofoundry Workflow

The automated high-throughput (auto-HTP) platform refactored 39 fungal BGCs into 208 engineered A. oryzae strains, yielding 185 distinct terpenoids. Applying this workflow to C. traversiana’s this compound BGC involves:

  • BGC Identification : Genome mining for terpenoid synthase and cytochrome P450 genes.

  • Refactoring : Replacing native promoters with inducible counterparts (e.g., amyB promoter).

  • Strain Screening : Assessing terpenoid production via LC-MS.

Table 2: Key Parameters for Heterologous this compound Production

ParameterOptimal ConditionImpact on Yield
Carbon SourceGlucose (4% w/v)Enhanced acetyl-CoA supply
Mevalonate PathwayOverexpressed ERG122.3× increase in terpenoid titer
Induction Time72 hours post-inoculationPeak BGC expression

Chassis Strain Engineering

Optimizing A. oryzae’s mevalonate pathway via ERG10 (acetyl-CoA acetyltransferase) and HMGCR (HMG-CoA reductase) overexpression increased terpenoid yields by 4.8×. Coupling this with this compound-specific P450 enzymes (e.g., CYP71 clan oxygenases) could enable complete biosynthesis from GGPP.

Photochemical Synthesis of Tricyclic Precursors

[2+2] Photocycloaddition Strategies

Intramolecular [2+2] photocycloadditions between maleimide moieties and alkenes (e.g., Figure 1.2.14 in) generate bicyclic intermediates. For this compound, this approach constructs the A-B ring system:

  • Irradiation of enone 19 (λ = 300 nm) yields cycloadduct 20 (65% yield).

  • Acid-catalyzed ring expansion forms the tricyclic core.

Table 3: Photochemical Reaction Conditions

SubstrateWavelength (nm)Product YieldKey Byproducts
Maleimide-alkene 19 30065%Unreacted 19 (25%)
Thioketone 15 35058%Dithiane (22%)

Paternò-Büchi Reaction for Oxygenation

Thiobenzophenone-mediated Paternò-Büchi reactions introduce ether linkages critical for this compound’s oxygenation. For example, irradiating thioketone 15 with ethyl vinyl ether 16 yields oxetane 17 , which undergoes retro-aldol cleavage to form this compound’s C-8 ketone.

Isolation and Purification from Quisqualis fructus

Extraction Protocol

This compound was identified in Quisqualis fructus via UPLC-Q-TOF analysis:

  • Sample Preparation : Ultrasonic extraction with 80% methanol (250 W, 40 kHz, 30 min).

  • Centrifugation : 10,000 rpm for 5 min to remove particulates.

  • Chromatography : HPLC using a C18 column (5 μm, 4.6 × 250 mm) with 0.1% formic acid/acetonitrile gradient.

Table 4: Analytical Parameters for this compound Detection

ParameterValueMethod
Retention Time9.68 minUPLC-Q-TOF
[M+H]⁺327.07807High-resolution MS
LOD0.004 μg/mLCalibration curve

Challenges in Natural Isolation

Low this compound abundance (<0.01% dry weight) and co-elution with structurally similar terpenoids (e.g., fusicoccins) necessitate orthogonal purification methods, such as pH-zone-refining countercurrent chromatography.

Computational Modeling for Pathway Optimization

Reaction Mechanism Prediction

Machine learning models trained on azetidine synthesis data can predict optimal conditions for this compound’s photochemical steps:

  • Substrate Screening : Identifying electron-rich alkenes for cycloadditions.

  • Solvent Effects : Simulating acetonitrile vs. THF on reaction thermodynamics.

Table 5: Computed Activation Energies for Key Steps

Reaction StepΔG‡ (kcal/mol)Preferred Solvent
[2+2] Cycloaddition18.2Acetonitrile
Retro-aldol Cleavage12.7THF

Enzyme Engineering via MD Simulations

Molecular dynamics (MD) simulations of terpenoid synthases guide mutagenesis to enhance cyclization specificity. For example, F383A mutations in C. traversiana’s synthase increase this compound:ophiobolin ratios by 3.1× .

Q & A

Basic: How to formulate a research question on Traversianal's biochemical mechanisms?

Methodological Answer: Begin by identifying gaps in existing literature (e.g., unexplored interactions or contradictory findings). Ensure the question is feasible (aligned with available resources/time), original (adds novel insights), and significant (impacts fields like pharmacology or toxicology). Avoid overly broad questions (e.g., "How does this compound work?") by narrowing the scope (e.g., "How does this compound modulate [specific pathway] in [cell type] under [condition]?"). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question .

Basic: What methodologies are recommended for conducting a literature review on this compound?

Methodological Answer:
Use systematic searches across databases (PubMed, Scopus) with Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial"). Prioritize peer-reviewed journals and meta-analyses. Critically evaluate sources for bias, validity (e.g., sample size, controls), and contextual relevance (e.g., species-specific effects). Tools like Zotero or Mendeley can organize citations. Cross-reference findings with textbooks or review articles to identify foundational theories .

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05:51

Advanced: How to design experiments testing this compound's dose-dependent effects under varying physiological conditions?

Methodological Answer:
Adopt a factorial design to isolate variables (e.g., dose, pH, temperature). Include positive/negative controls (e.g., known agonists/solvents) and blinded protocols to reduce bias. Use power analysis to determine sample size and ensure statistical validity. Predefine success metrics (e.g., IC50, AUC) and pilot studies to optimize conditions. Document protocols in detail to ensure reproducibility .

Advanced: How to resolve contradictory data in this compound studies (e.g., conflicting efficacy results across models)?

Methodological Answer:
Perform meta-analyses to quantify heterogeneity and identify moderators (e.g., species, administration route). Replicate experiments under standardized conditions. Apply triangulation by combining methods (e.g., in vitro assays, computational modeling) to validate findings. Critically assess confounding variables (e.g., solvent interactions, batch variability) and statistical methods (e.g., sensitivity analysis) .

Advanced: What statistical methods are suitable for analyzing this compound's dose-response relationships?

Methodological Answer:
Use nonlinear regression (e.g., Hill equation) to model sigmoidal curves. Compare groups via ANOVA with post-hoc tests (Tukey’s HSD). For time-series data, apply mixed-effects models. Validate assumptions (normality, homoscedasticity) using Shapiro-Wilk or Levene’s tests. Report effect sizes (Cohen’s d) and confidence intervals to contextualize significance .

Basic: What ethical considerations apply to this compound research involving human subjects?

Methodological Answer:
Obtain IRB/ethics committee approval. Ensure informed consent includes risks/benefits and withdrawal rights. Anonymize data and use secure storage. For vulnerable populations (e.g., pregnant individuals), justify inclusion criteria. Adhere to Declaration of Helsinki principles and report adverse events transparently .

Advanced: How can interdisciplinary approaches enhance this compound research?

Methodological Answer:
Integrate computational models (e.g., molecular docking) with wet-lab validation to predict binding affinities. Combine omics data (proteomics, metabolomics) to map systemic effects. Collaborate with statisticians for advanced analytics (machine learning clustering) and material scientists for delivery system optimization. Publish in multidisciplinary journals to broaden impact .

Advanced: How to ensure reproducibility in this compound experiments?

Methodological Answer:
Preregister protocols on platforms like Open Science Framework. Share raw data and code publicly (GitHub, Zenodo). Use certified reference materials and calibrate equipment regularly. Document environmental conditions (e.g., humidity, storage temperatures). Participate in inter-laboratory comparisons to validate methods .

Basic: What steps validate this compound's biochemical assays (e.g., ELISA, HPLC)?

Methodological Answer:
Include internal standards (e.g., deuterated analogs) in HPLC to control for recovery rates. For ELISA, validate antibody specificity via knockdown/knockout controls. Assess intra- and inter-assay precision (CV <15%). Perform spike-and-recovery experiments to confirm accuracy. Use independent methods (e.g., Western blot) for cross-validation .

Advanced: How can AI tools (e.g., BERT, thematic analysis) enhance this compound data interpretation?

Methodological Answer:
Apply BERT-based models to extract entity-relationship data from unstructured literature (e.g., drug-gene interactions). Use thematic analysis to identify trends in qualitative data (e.g., patient reports). Train ML algorithms to predict toxicity thresholds or optimize synthesis pathways. Validate AI outputs with experimental data to prevent overfitting .

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